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Compound of Interest

Compound Name: JH-X-119-01

Cat. No.: B10825151

For researchers and professionals in drug development, the selective inhibition of kinase
targets is a critical aspect of designing effective and safe therapeutics. JH-X-119-01 has
emerged as a highly potent and exceptionally selective covalent inhibitor of Interleukin-1
Receptor-Associated Kinase 1 (IRAK1), demonstrating a significant therapeutic window over its
closely related family member, IRAK4. This guide provides a detailed comparison of JH-X-119-
01's selectivity, supported by experimental data and methodologies.

JH-X-119-01 is a covalent inhibitor that irreversibly binds to a cysteine residue (C302) in the
ATP-binding pocket of IRAK1. This mechanism of action contributes to its high potency and
selectivity. Biochemical assays have consistently demonstrated that JH-X-119-01 potently
inhibits IRAK1 with an IC50 value of approximately 9 nM. In stark contrast, it exhibits no
inhibitory activity against IRAK4 at concentrations up to 10,000 nM (10 uM). This represents a
selectivity of over 1,000-fold, a remarkable feat in kinase inhibitor development.

The structural basis for this high selectivity lies in the subtle differences within the ATP-binding
pockets of IRAK1 and IRAK4. While the overall architecture is conserved, IRAK4 possesses a
smaller ATP front pocket, which creates steric hindrance for the binding of JH-X-119-01.

Comparative Selectivity Data

The following table summarizes the inhibitory activity of JH-X-119-01 against IRAK1 and
IRAK4, alongside other relevant kinases identified in kinome-wide screening.
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Kinase JH-X-119-01 IC50 (nM) Notes

Potent and selective covalent

IRAK1 9 o
inhibition.

No inhibition observed at high

IRAK4 >10,000 _
concentrations.

Identified as a minor off-target

YSK4 57 ]
kinase.

Identified as a potential off-

target, but biochemical assays
MEK3 Not Determined were not commercially

available at the time of the

initial report.

IRAK Signaling Pathway and Inhibition by JH-X-119-
01

The IRAK signaling pathway is a crucial component of the innate immune response, activated
by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding, the
adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1.
Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading
to the activation of downstream signaling cascades, including the NF-kB pathway, which drives
the expression of pro-inflammatory cytokines. JH-X-119-01 selectively and irreversibly inhibits
IRAK1, thereby blocking this inflammatory signaling cascade.
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irak4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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